Ethyl 4-[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxazolo[5,4-b]pyridine ring system, which is fused with a piperazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 4-[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the piperazine ring. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Ethyl 4-[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[(3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain heterocyclic ring systems and exhibit various biological activities.
Pyridine derivatives: These compounds share the pyridine ring structure and are used in similar applications in chemistry and medicine.
Piperazine derivatives: These compounds contain the piperazine ring and are studied for their potential therapeutic properties. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-21(27)25-11-9-24(10-12-25)20(26)16-13-17(15-7-5-4-6-8-15)22-19-18(16)14(2)23-29-19/h4-8,13H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLRSZPXJPNRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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